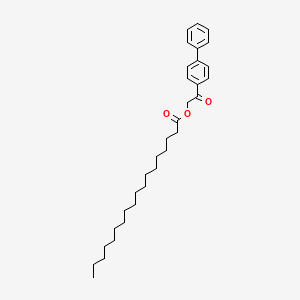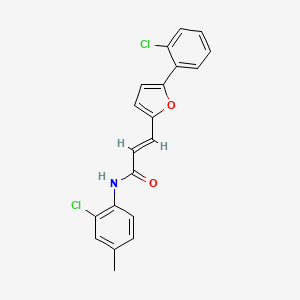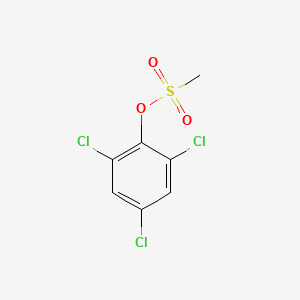
12-Amino-7-oxododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Amino-7-oxododecanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of dodecanoic acid, featuring an amino group at the 12th position and a keto group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Amino-7-oxododecanoic acid can be synthesized through a multi-step process starting from linoleic acid. The process involves the following steps:
Oxidation: Linoleic acid is oxidized to produce 12-oxododecanoic acid.
Transamination: The 12-oxododecanoic acid is then subjected to transamination using ω-transaminases to introduce the amino group at the 12th position.
Purification: The resulting product is purified using affinity chromatography to obtain this compound with high specificity.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The use of biocatalysts, such as ω-transaminases, in a one-pot enzyme cascade has been shown to be effective in achieving high yields . This method is advantageous due to its sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
12-Amino-7-oxododecanoic acid undergoes various chemical reactions, including:
Reduction: The keto group at the 7th position can be reduced to a hydroxyl group.
Substitution: The amino group at the 12th position can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides or esters.
Major Products
Reduction: 12-Amino-7-hydroxydodecanoic acid.
Substitution: Various amides and esters depending on the reagents used.
Scientific Research Applications
12-Amino-7-oxododecanoic acid has several applications in scientific research:
Polymer Chemistry: It serves as a building block for the synthesis of polyamides, such as nylon-12.
Medicine: Research is ongoing to explore its potential in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 12-amino-7-oxododecanoic acid involves its interaction with specific enzymes and molecular pathways:
Comparison with Similar Compounds
Similar Compounds
12-Aminododecanoic acid: Lacks the keto group at the 7th position.
11-Aminoundecanoic acid: Has one less carbon atom and lacks the keto group.
Uniqueness
12-Amino-7-oxododecanoic acid is unique due to the presence of both an amino group and a keto group, which allows for diverse chemical modifications and applications. Its ability to form polyamides with specific properties makes it valuable in industrial applications .
Properties
CAS No. |
16595-67-8 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
12-amino-7-oxododecanoic acid |
InChI |
InChI=1S/C12H23NO3/c13-10-6-2-4-8-11(14)7-3-1-5-9-12(15)16/h1-10,13H2,(H,15,16) |
InChI Key |
ZYUIIFJKSLWWHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCCCCN)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)









